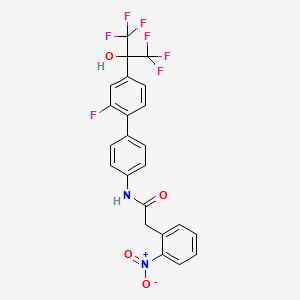
XY 018
准备方法
XY 018 的合成涉及多个步骤,首先是制备联苯核心结构,然后引入氟和三氟甲基基团。最后一步是硝化和乙酰胺形成。反应条件通常包括使用强酸和碱,以及特定的溶剂,以确保获得所需产物,且纯度高。 工业生产方法可能涉及使用连续流动反应器放大这些反应,以保持一致的质量和产量 .
化学反应分析
科学研究应用
XY 018 具有广泛的科学研究应用,包括:
化学: 用作工具化合物,研究 RORγ 在各种化学过程中的作用。
生物学: 研究其对与 RORγ 相关的细胞过程和基因表达的影响。
医学: 探索其作为去势抵抗性前列腺癌和其他涉及 RORγ 信号传导疾病的潜在治疗剂。
工业: 用于开发针对 RORγ 及其相关途径的新药 .
作用机制
XY 018 通过与 RORγ 的疏水配体结合域结合发挥作用,从而抑制其组成型活性。这种结合破坏了 RORγ 与其靶基因之间的相互作用,导致雄激素受体表达降低,随后抑制肿瘤生长。 所涉及的分子靶点和途径包括抑制关键的增殖和存活蛋白,如 Myc,以及以剂量依赖性方式抑制 AR 和 AR-V7 表达 .
相似化合物的比较
与其他类似化合物相比,XY 018 在其对 RORγ 的高效力和选择性方面独树一帜。一些类似化合物包括:
SR2211: 另一种效力较低的 RORγ 拮抗剂。
GSK2981278: 一种具有不同结合特性的 RORγ 逆向激动剂。
AGN194204: 一种具有独特药代动力学特性的 RORγ 调节剂。this compound 因其强大的结合亲和力、高选择性和良好的药代动力学特性而脱颖而出,使其成为进一步研究和开发的有前景的候选药物
属性
IUPAC Name |
N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F7N2O4/c24-18-12-15(21(34,22(25,26)27)23(28,29)30)7-10-17(18)13-5-8-16(9-6-13)31-20(33)11-14-3-1-2-4-19(14)32(35)36/h1-10,12,34H,11H2,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVXADPCMINSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F7N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of XY018 in prostate cancer cells?
A: XY018 acts as an antagonist/inverse agonist of the Retinoic Acid-Related Orphan Receptor Gamma (RORγ) [, ]. RORγ has been identified as a key driver of androgen receptor (AR) gene overexpression and increased AR signaling in prostate cancer []. By inhibiting RORγ, XY018 disrupts this signaling pathway, ultimately leading to:
- Inhibition of tumor growth: Studies show that XY018 effectively inhibits the growth of prostate cancer cells, including patient-derived xenograft (PDX) tumor models [].
- Induction of apoptosis: XY018 promotes apoptosis (programmed cell death) in prostate cancer cells, further contributing to its anti-tumor effect [].
- Downregulation of PBK: XY018 downregulates the expression of PDZ binding kinase (PBK), a downstream target of RORγ that plays a role in tumor aggressiveness [].
Q2: How does XY018 compare to other RORγ inhibitors in terms of potency and selectivity?
A: While direct comparisons are limited in the provided research, one study assessed the selectivity of various nuclear receptor ligands using reporter cell lines []. The study found that, in contrast to some other nuclear receptor ligands that exhibited off-target activity, FXR ligands like XY018 demonstrated high receptor selectivity []. This suggests that XY018 may have a favorable safety profile with fewer off-target effects.
Q3: How does the binding of XY018 to RORγ differ from other known inhibitors?
A: Molecular dynamics simulations revealed distinct conformational changes and interactions in the XY018-RORγ complex compared to the HC9-RORγ complex (HC9 being another RORγ inhibitor) []. Key differences include:
- Increased rigidity: XY018 binding leads to a more rigid conformation of the RORγ protein, potentially influencing its activity [].
- Stronger electrostatic interactions: Electrostatic interactions play a more significant role in the binding of XY018 to RORγ compared to HC9 [].
- Distinct hydrogen bonding: While both inhibitors utilize hydrogen bonding, different amino acid residues are involved in each complex [].
Q4: What are the potential advantages of targeting RORγ in prostate cancer treatment?
A4: Targeting RORγ offers several potential advantages over traditional anti-androgen therapies:
- Overcoming resistance: RORγ inhibition may provide a new therapeutic strategy for patients with castration-resistant prostate cancer (CRPC), which is often resistant to current anti-androgen therapies [, ].
- Targeting multiple aggressive tumor pathways: RORγ regulates multiple genes involved in tumor progression, including those associated with epithelial-mesenchymal transition (EMT) and invasion []. Therefore, inhibiting RORγ could potentially disrupt multiple oncogenic pathways simultaneously [].
- Synergistic effects with PBK inhibitors: Combined inhibition of RORγ and its downstream target PBK shows synergistic effects in suppressing tumor growth and survival, suggesting a promising combination therapy strategy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



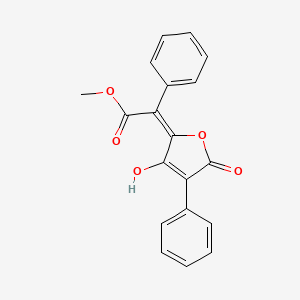
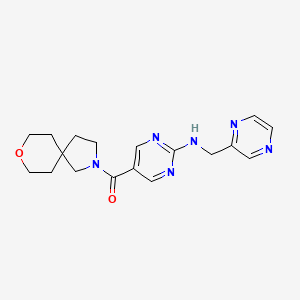
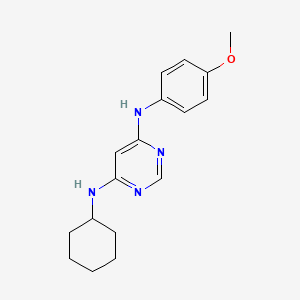
![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
![4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611793.png)
![4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611794.png)
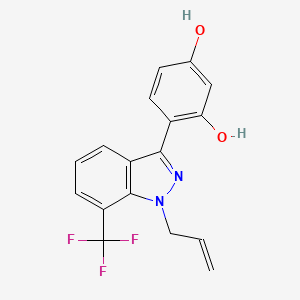
![6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B611798.png)
![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
